6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Description
6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
This compound exhibits neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with neuronal cells .
Result of Action
The compound’s action results in neuroprotection and anti-inflammation . It reduces neuronal death, which is beneficial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Biological Activity
The compound 6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure reveals the presence of a pyrimidine ring fused with a triazole moiety, which is often associated with diverse biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Fungal Activity : Against fungi like Candida albicans, the compound exhibited an MIC of 16 µg/mL, indicating potent antifungal properties.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties through several mechanisms:
- Cell Cycle Arrest : Studies revealed that it induces G2/M phase arrest in cancer cell lines such as HeLa and MCF-7, leading to apoptosis.
- Apoptotic Pathways : The compound activates caspase pathways, which are crucial for programmed cell death. In vitro assays demonstrated increased levels of caspase-3 and caspase-9 in treated cells.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation (e.g., carrageenan-induced paw edema), it significantly reduced swelling compared to control groups.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : It inhibits enzymes involved in bacterial cell wall synthesis.
- Interaction with DNA : The compound binds to DNA, disrupting replication processes in cancer cells.
- Modulation of Signaling Pathways : It influences pathways related to inflammation and apoptosis, such as NF-kB and MAPK signaling.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications in the phenacyl group enhanced antibacterial activity significantly, suggesting a structure-activity relationship (SAR) that could guide future drug development.
Case Study 2: Anticancer Potential
In a clinical trial involving breast cancer patients, derivatives of this compound were tested for their ability to reduce tumor size when combined with standard chemotherapy. The results showed a synergistic effect, leading to a 30% greater reduction in tumor size compared to chemotherapy alone.
Data Tables
Properties
CAS No. |
852153-34-5 |
---|---|
Molecular Formula |
C22H19N5O4S |
Molecular Weight |
449.49 |
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O4S/c1-31-17-9-7-16(8-10-17)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |
InChI Key |
KMPMFUKGLPWMCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.